(5R,6R)-3,3-Dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
(5R,6R)-3,3-Dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Penicillin G is a broad-spectrum, beta-lactam naturally occurring penicillin antibiotic with antibacterial activity. Penicillin G binds to and inactivates the penicillin binding proteins (PBPs) located inside the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and eventually causing cell lysis.
Penicillin g, also known as benzylpenicillin or pfizerpen, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Penicillin g is a drug which is used for use in the treatment of severe infections caused by penicillin g-susceptible microorganisms when rapid and high penicillin levels are required such as in the treatment of septicemia, meningitis, pericarditis, endocarditis and severe pneumonia. Penicillin g exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Penicillin g has been detected in multiple biofluids, such as urine and blood. Within the cell, penicillin g is primarily located in the membrane (predicted from logP). Penicillin g is also a parent compound for other transformation products, including but not limited to, benzylpenicilloyl-cysteine, benzylpenilloic acid, and penamecillin.
Penicillin G and V are first generation penicillins that are used widely to treat infections due to susceptible organisms and have been linked rarely and only weakly with idiosyncratic liver injury.
Penicillin g, also known as benzylpenicillin or pfizerpen, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Penicillin g is a drug which is used for use in the treatment of severe infections caused by penicillin g-susceptible microorganisms when rapid and high penicillin levels are required such as in the treatment of septicemia, meningitis, pericarditis, endocarditis and severe pneumonia. Penicillin g exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Penicillin g has been detected in multiple biofluids, such as urine and blood. Within the cell, penicillin g is primarily located in the membrane (predicted from logP). Penicillin g is also a parent compound for other transformation products, including but not limited to, benzylpenicilloyl-cysteine, benzylpenilloic acid, and penamecillin.
Penicillin G and V are first generation penicillins that are used widely to treat infections due to susceptible organisms and have been linked rarely and only weakly with idiosyncratic liver injury.
Brand Name:
Vulcanchem
CAS No.:
61-33-6
VCID:
VC0014613
InChI:
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12?,14-/m1/s1
SMILES:
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C
Molecular Formula:
C16H18N2O4S
Molecular Weight:
334.4 g/mol
(5R,6R)-3,3-Dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
CAS No.: 61-33-6
Reference Standards
VCID: VC0014613
Molecular Formula: C16H18N2O4S
Molecular Weight: 334.4 g/mol
CAS No. | 61-33-6 |
---|---|
Product Name | (5R,6R)-3,3-Dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Molecular Formula | C16H18N2O4S |
Molecular Weight | 334.4 g/mol |
IUPAC Name | (5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Standard InChI | InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12?,14-/m1/s1 |
Standard InChIKey | JGSARLDLIJGVTE-MBNYWOFBSA-N |
Isomeric SMILES | CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Canonical SMILES | CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Colorform | AMORPHOUS WHITE POWDER |
Melting Point | 214-217 °C 214-217°C |
Physical Description | Solid |
Description | Penicillin G is a broad-spectrum, beta-lactam naturally occurring penicillin antibiotic with antibacterial activity. Penicillin G binds to and inactivates the penicillin binding proteins (PBPs) located inside the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and eventually causing cell lysis. Penicillin g, also known as benzylpenicillin or pfizerpen, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Penicillin g is a drug which is used for use in the treatment of severe infections caused by penicillin g-susceptible microorganisms when rapid and high penicillin levels are required such as in the treatment of septicemia, meningitis, pericarditis, endocarditis and severe pneumonia. Penicillin g exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Penicillin g has been detected in multiple biofluids, such as urine and blood. Within the cell, penicillin g is primarily located in the membrane (predicted from logP). Penicillin g is also a parent compound for other transformation products, including but not limited to, benzylpenicilloyl-cysteine, benzylpenilloic acid, and penamecillin. Penicillin G and V are first generation penicillins that are used widely to treat infections due to susceptible organisms and have been linked rarely and only weakly with idiosyncratic liver injury. |
Related CAS | 113-98-4 (mono-potassium salt) 69-57-8 (mono-hydrochloride salt) |
Shelf Life | Solutions of the drugs retain substantially full potency for several days when stored @ a temp less than 15 °C, but are rapidly inactivated in the presence of acids, alkali hydroxides, glycerin, or oxidizing agents. /Penicillin G potassium or sodium/ Commercially available penicillin G potassium or penicillin G sodium powders for injection may be stored @ room temp. Following reconstitution of the powders for injection, penicillin G potassium or penicillin G sodium solutions are stable for 7 days @ 2-8 °C. Soln of the drugs prepared for IV administration are generally stable for 24 hr @ room temp. /Penicillin G potassium or sodium/ ... The stability of the commercially available frozen penicillin G potassium injection may vary. These injections are stable for at least 90 days from the date of shipment when stored @ -20 °C ... Thawed soln of the commercially available frozen injection are stable for 24 hr @ room temp (25 °C) or 14 days when refrigerated @ 5 °C. /Penicillin G potassium/ Small amt of polymer conjugation products reportedly form in soln of penicillin G during in vitro storage, especially when high concn of the drug are stored @ room temp. Because these polymers may play a role in hypersensitivity reactions to the drug, some clinicians recommend that, although potency may not be adversely affected, reconstituted soln of penicillin G potassium of penicillin G sodium should be refrigerated or used shortly following reconstitution. /Penicillin G potassium or sodium/ Penicillins are generally inactivated in the presence of heat, alkaline or acid pH, oxidizing agents, alcohols, glycols, and metal ions such as copper, mercury, or zinc. In currently available penicillins, cleavage at any point in the penicillin nucleus, including the beta-lactam ring, results in complete loss of antibacterial activity. The major cause of inactivation of penicillins is hydrolysis of the beta-lactam ring. The course of hydrolysis and nature of the degradation products can vary and are generally influenced by pH. /Penicillins/ In the dry state, natural penicillins and their salts are generally stable for several yr @ room temp; however, the drugs deteriorate more rapidly @ higher temp. /Natural penicillins/ |
Solubility | Slightly soluble (210 mg/L) SPARINGLY SOL IN WATER; INSOL IN PETROLEUM ETHER; SOL IN METHANOL, ETHANOL, ETHER, ETHYL ACETATE, BENZENE, CHLOROFORM, ACETONE 2.85e-01 g/L |
Synonyms | Benpen Benzylpenicillin Benzylpenicillin Potassium Coliriocilina Crystapen Or-pen Parcillin Pekamin Pengesod Penibiot Penicilina G Llorente Penicillin G Penicillin G Jenapharm Penicillin G Potassium Penicillin G Sodium Penicillin Grünenthal Penilevel Peniroger Pfizerpen Sodiopen Sodipen Sodium Benzylpenicillin Sodium Penicillin Unicilina Ursopen Van-Pen-G |
Reference | Guzmán, Flavio, MD. /Beta Lactams Antibiotics (penicillins and Cephalosporins) Mechanism of Action.” Medical Pharmacology. Pharmacology Corner, 29 Nov. 2008. Web. 21 Aug. 2012.Pitout JD, Sanders CC, Sanders WE Jr. Antimicrobial resistance with focus on beta-lactam resistance in gram-negative bacilli. Am J Med 1997; 103:51. |
PubChem Compound | 101718 |
Last Modified | Dec 23 2021 |
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